molecular formula C12H10N2S B13887233 5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole

5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole

Cat. No.: B13887233
M. Wt: 214.29 g/mol
InChI Key: TZIGQBAZIBGEOQ-UHFFFAOYSA-N
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Description

5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a fused pyrrole and thiazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the annulation of the pyrrole ring to the thiazole ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield the thiazole ring, which can then be fused with a pyrrole ring through cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed:

Scientific Research Applications

5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Explored for its anticancer properties, particularly as an inhibitor of topoisomerase II and other molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Pyrazolo[3,4-d]thiazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.

    Thiazolo[4,5-b]pyridines:

Uniqueness: 5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific substitution pattern and the presence of both pyrrole and thiazole rings, which contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole

InChI

InChI=1S/C12H10N2S/c1-2-4-9(5-3-1)6-10-7-11-12(14-10)13-8-15-11/h1-5,7-8,14H,6H2

InChI Key

TZIGQBAZIBGEOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(N2)N=CS3

Origin of Product

United States

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